6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid
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Overview
Description
6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid typically involves the condensation of aromatic aldehydes with 2-aminophenols. This reaction is often catalyzed by various agents, such as LAIL@MNP nonmartial (MNC-19) . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with similar reactivity.
Isoxazole: Contains an oxygen and nitrogen atom in different positions, leading to different chemical properties.
Oxadiazole: Another heterocyclic compound with a broader range of biological activities
Uniqueness
6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C10H7NO5 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
6-(carboxymethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO5/c12-8(13)4-5-1-2-6-7(3-5)16-9(11-6)10(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
DTUXMMOFMDXKND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)C(=O)O |
Origin of Product |
United States |
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